molecular formula C23H28N4O4 B2410773 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1170211-29-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

Cat. No.: B2410773
CAS No.: 1170211-29-6
M. Wt: 424.501
InChI Key: FWYZXAWXZMHXLS-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the indoline and morpholine moieties through various coupling reactions. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can undergo several types of chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions

Scientific Research Applications

This compound has shown promise in several areas of scientific research:

    Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Research has explored its interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: Preliminary studies suggest potential therapeutic applications, such as anticancer or antimicrobial properties.

    Industry: Its unique chemical structure may make it useful in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea stands out due to its unique combination of structural features. Similar compounds may include other benzo[d][1,3]dioxole derivatives, indoline-based molecules, and morpholine-containing compounds. Each of these similar compounds may have distinct properties and applications, but the combination of these moieties in a single molecule provides a unique set of characteristics that can be leveraged for specific scientific and industrial purposes.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-26-7-6-17-12-16(2-4-19(17)26)20(27-8-10-29-11-9-27)14-24-23(28)25-18-3-5-21-22(13-18)31-15-30-21/h2-5,12-13,20H,6-11,14-15H2,1H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYZXAWXZMHXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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